molecular formula C6H9NO2 B13919028 2-Methyl-4-oxazoleethanol

2-Methyl-4-oxazoleethanol

Cat. No.: B13919028
M. Wt: 127.14 g/mol
InChI Key: GYPSCEHIZAZIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxazoleethanol is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-oxazoleethanol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-free cyclization of N-propargylamides. This method employs (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The reaction proceeds under visible light irradiation and results in the formation of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxazoleethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced oxazole compounds

    Substitution: Substituted oxazole derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxazoleethanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, oxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Oxazoline: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of double bonds.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.

Uniqueness

2-Methyl-4-oxazoleethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(2-methyl-1,3-oxazol-4-yl)ethanol

InChI

InChI=1S/C6H9NO2/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3

InChI Key

GYPSCEHIZAZIPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.